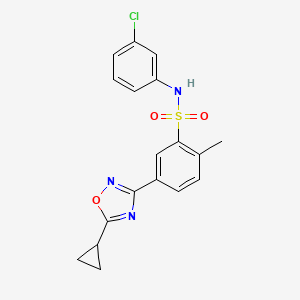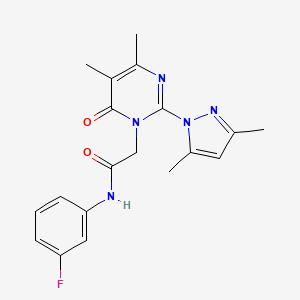![molecular formula C21H22F3N5O B11245244 2-methoxy-N-(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)aniline](/img/structure/B11245244.png)
2-methoxy-N-(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-N-(1-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)ANILINE is a complex organic compound that features a trifluoromethyl group, a tetrazole ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-(1-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)ANILINE typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with Aniline Derivative: The final step involves coupling the tetrazole derivative with a methoxy-substituted aniline under conditions that facilitate the formation of the desired amine linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-(1-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)ANILINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of a nitro group can yield an amine.
Scientific Research Applications
2-METHOXY-N-(1-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)ANILINE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials with specific properties.
Agrochemicals: It can be used in the synthesis of pesticides or herbicides due to its potential biological activity.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-(1-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)ANILINE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These features enable the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-N-(1-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)ANILINE: can be compared with other compounds containing trifluoromethyl groups and tetrazole rings, such as:
Uniqueness
The uniqueness of 2-METHOXY-N-(1-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)ANILINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the tetrazole ring provides additional sites for interaction with biological targets.
Properties
Molecular Formula |
C21H22F3N5O |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
2-methoxy-N-[1-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]cyclohexyl]aniline |
InChI |
InChI=1S/C21H22F3N5O/c1-30-18-11-4-3-10-17(18)25-20(12-5-2-6-13-20)19-26-27-28-29(19)16-9-7-8-15(14-16)21(22,23)24/h3-4,7-11,14,25H,2,5-6,12-13H2,1H3 |
InChI Key |
MXEVRPMFYWZLFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2(CCCCC2)C3=NN=NN3C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methylbenzyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B11245167.png)
![2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B11245178.png)
![N-(2,3-dimethylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245183.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]benzamide](/img/structure/B11245184.png)

![methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11245202.png)
![6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B11245206.png)
![N-(3-acetylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11245208.png)
![N-(3-chlorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245216.png)
![3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11245227.png)
![1,1'-[6-(4-bromophenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11245229.png)
![(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B11245240.png)
![2-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B11245242.png)
